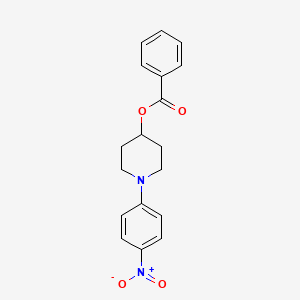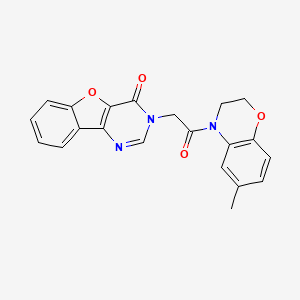
N-(2-(3-(4-(tert-butyl)phenyl)ureido)phenyl)picolinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, melting point, boiling point, and solubility in various solvents. Unfortunately, specific information about the physical and chemical properties of “N-(2-(3-(4-(tert-butyl)phenyl)ureido)phenyl)picolinamide” is not available in the search results .Aplicaciones Científicas De Investigación
Radioligand Development for PET Imaging
Research has been conducted on derivatives of N-(2-(3-(4-(tert-butyl)phenyl)ureido)phenyl)picolinamide for the development of Positron Emission Tomography (PET) radioligands. These compounds have shown potential for imaging metabotropic glutamate receptor subtype 4 (mGlu4) in the brain, offering insights into neurological conditions (Kil et al., 2014).
Organometallic Chemistry and Catalysis
N-(Aryl)picolinamides have been synthesized and their interactions with metals like iridium and ruthenium have been explored for N-H and C-H bond activations. These studies provide foundational knowledge for developing catalytic systems in organic synthesis and potential applications in industrial processes (Dasgupta et al., 2008); (Nag et al., 2007).
Anticancer Research
Compounds structurally related to this compound have been studied for their anticancer properties, exploring the mechanism of action and potential therapeutic applications. These studies contribute to the understanding of how these compounds interact with cancer cells and DNA, paving the way for new treatments (van Rijt et al., 2009).
Material Science
Research on the synthesis and photophysical properties of mixed ligand complexes involving derivatives of this compound has shown potential applications in light-emitting devices and as fluorescent markers, contributing to advances in materials science and optoelectronics (Sá et al., 1994).
Drug Interaction Studies
Investigations into how derivatives of this compound interact with biological membranes can inform drug design, particularly in understanding how these compounds can be optimized for better therapeutic effects (Gicquad et al., 1996).
Safety and Hazards
Propiedades
IUPAC Name |
N-[2-[(4-tert-butylphenyl)carbamoylamino]phenyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2/c1-23(2,3)16-11-13-17(14-12-16)25-22(29)27-19-9-5-4-8-18(19)26-21(28)20-10-6-7-15-24-20/h4-15H,1-3H3,(H,26,28)(H2,25,27,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQRRMRCBTBCASV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2NC(=O)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

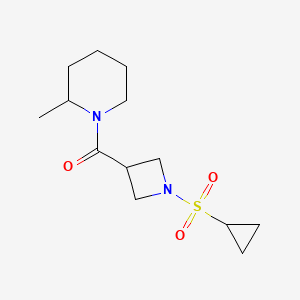
![5-(4-Benzylpiperazin-1-yl)-3-(4-chlorophenyl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2717310.png)
![3,5-dimethoxy-N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2717311.png)
![ethyl 8-methyl-9-oxo-2-(2-oxo-2H-chromen-3-yl)-3H,9H-thieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazine-7-carboxylate](/img/structure/B2717312.png)

![1-(5-Fluoro-6-methylpyridine-2-carbonyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2717316.png)
![(Z)-N-(3-allyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2717317.png)
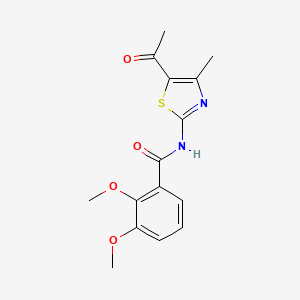
![2-methyl-6-(1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2717322.png)
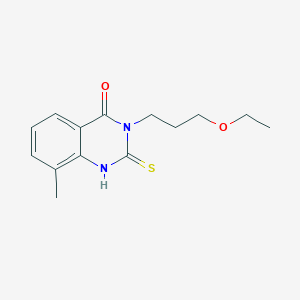
![5-((4-Fluorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2717326.png)
![Ethyl 2-(benzo[d][1,3]dioxol-5-yl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2717327.png)
